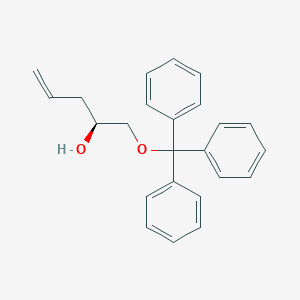
2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI) is a chiral compound with significant importance in various fields of chemistry and biology. This compound is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. The (3R) configuration indicates the specific spatial arrangement of the substituents around the chiral center, which can influence the compound’s reactivity and interactions with biological molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of N-methylglycine (sarcosine) with formaldehyde, followed by cyclization to form the piperazinedione ring. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired enantiomer in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine ring, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals, where its chiral properties can enhance the efficacy and selectivity of the final products.
Wirkmechanismus
The mechanism by which 2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and modulating biological pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-1,3-dimethyl-2,5-piperazinedione: The enantiomer of 2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI), with different spatial arrangement of substituents.
1,4-dimethylpiperazine: A similar compound with methyl groups at different positions on the piperazine ring.
2,5-dimethylpiperazine: Another derivative with methyl groups at the 2 and 5 positions.
Uniqueness
The uniqueness of 2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI) lies in its specific chiral configuration, which can significantly influence its reactivity and interactions with biological molecules. This makes it a valuable compound in asymmetric synthesis and in the development of chiral drugs with specific therapeutic effects.
Eigenschaften
Molekularformel |
C6H10N2O2 |
|---|---|
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
(3R)-1,3-dimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C6H10N2O2/c1-4-6(10)8(2)3-5(9)7-4/h4H,3H2,1-2H3,(H,7,9)/t4-/m1/s1 |
InChI-Schlüssel |
DKJXHTTVLDGGFA-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@@H]1C(=O)N(CC(=O)N1)C |
Kanonische SMILES |
CC1C(=O)N(CC(=O)N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(Methylthio)methyl]cyclohexanecarboxylic acid](/img/structure/B8471826.png)






![1,4-Benzenedicarboxylic acid, 2-[(4-methylphenyl)thio]-](/img/structure/B8471856.png)



![2-Methyl-4-(pyrrolidin-1-yl)-1lambda~6~-naphtho[2,1-e][1,2]thiazine-1,1(2H)-dione](/img/structure/B8471881.png)
